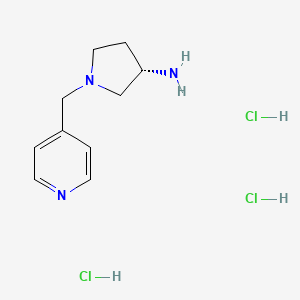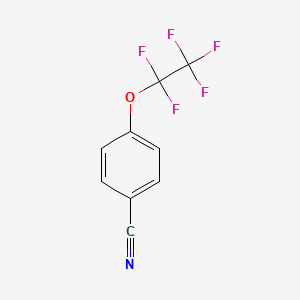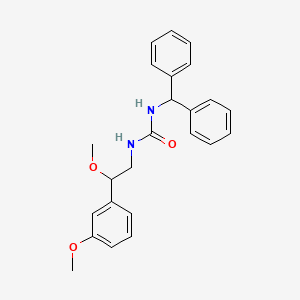![molecular formula C24H32O3 B2631955 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid CAS No. 134364-68-4](/img/structure/B2631955.png)
3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid is an organic compound with the molecular formula C24H32O3 and a molecular weight of 368.52 g/mol . This compound is characterized by a biphenyl core substituted with a nonyloxy group and a propanoic acid moiety. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Nonyloxy Group: The nonyloxy group is introduced via an etherification reaction, where a nonyl alcohol reacts with a halogenated biphenyl compound in the presence of a base.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
While specific industrial production methods for 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
- 3-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
- 3-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
Uniqueness
3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid is unique due to its specific nonyloxy substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-[4-(4-nonoxyphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-2-3-4-5-6-7-8-19-27-23-16-14-22(15-17-23)21-12-9-20(10-13-21)11-18-24(25)26/h9-10,12-17H,2-8,11,18-19H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKXBPJKHQOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)


![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)
![3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2631884.png)

![methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2631888.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2631890.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2631893.png)

